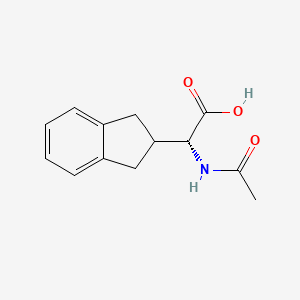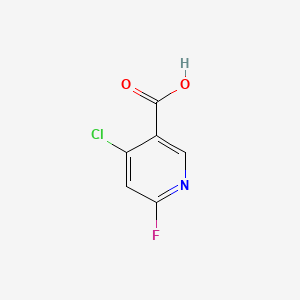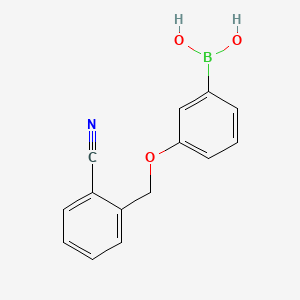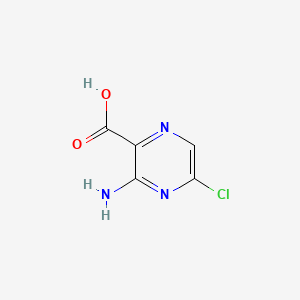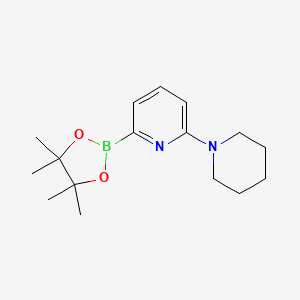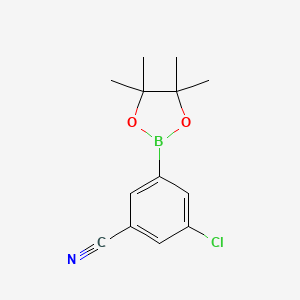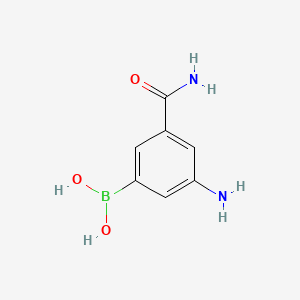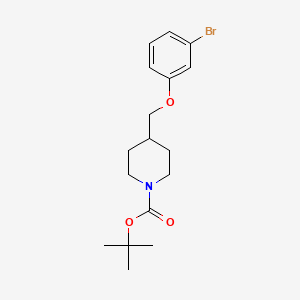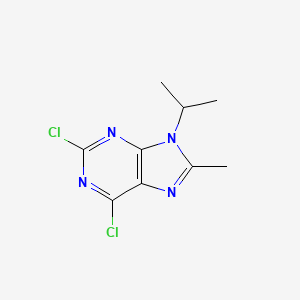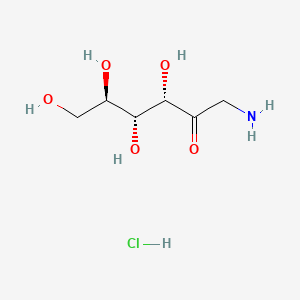
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride
Overview
Description
It is a derivative of fructose where an amino group replaces a hydroxyl group
Preparation Methods
1-Amino-1-deoxy-D-fructose (hydrochloride) can be synthesized through several methods. One common synthetic route involves the reaction of D-fructose with ammonia under controlled conditions to introduce the amino group. The reaction is typically carried out in an aqueous medium at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is usually obtained as a crystalline solid, which can be further purified through recrystallization .
Chemical Reactions Analysis
1-Amino-1-deoxy-D-fructose (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-1-deoxy-D-fructose (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in glycation processes and its effects on proteins and nucleic acids.
Medicine: Research focuses on its potential therapeutic applications, particularly in the context of diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Amino-1-deoxy-D-fructose (hydrochloride) involves its interaction with biological molecules. It can induce site-specific DNA damage at pyrimidine residues, which has implications for its use in studying DNA repair mechanisms . The compound’s effects on proteins and nucleic acids are mediated through its ability to form stable adducts, which can alter the structure and function of these biomolecules .
Comparison with Similar Compounds
1-Amino-1-deoxy-D-fructose (hydrochloride) is similar to other amino sugars, such as glucosamine and galactosamine. its unique structure, with the amino group attached to the fructose backbone, gives it distinct properties and reactivity. This uniqueness makes it valuable for specific research applications where other amino sugars may not be suitable .
Similar compounds include:
- Glucosamine
- Galactosamine
- Fructosamine
Each of these compounds has its own set of properties and applications, but 1-Amino-1-deoxy-D-fructose (hydrochloride) stands out due to its specific interactions and effects in biological systems .
Properties
IUPAC Name |
(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H/t4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJEZFWNIJRIM-RWOHWRPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride in the synthesis of D-Glucosone?
A1: this compound serves as the starting material for the synthesis of D-Glucosone. [] When reacted with 3,5-di-tert-butyl-1,2-benzoquinone, it yields pure D-Glucosone.
Q2: What is the yield of D-Glucosone obtained using this method?
A2: The reported yield of D-Glucosone using this synthesis method is 25%. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

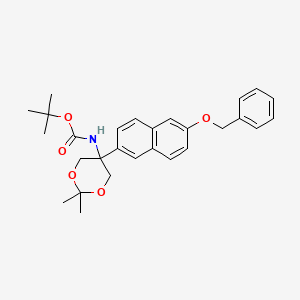
![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)
